molecular formula C22H20ClFN6O2 B8487430 2-(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)-N-(3-fluorophenyl)acetamide

2-(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B8487430
M. Wt: 454.9 g/mol
InChI Key: VINVAIFNOYRNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063210B2

Procedure details

2-(3-{[7-(3-Chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)-N-(3-fluorophenyl)acetamide and 2-(ethylamino)ethanol (ideally 12 molar equivalents) were added to N,N-dimethylacetamide under an inert atmosphere (such as provided by nitrogen) and the mixture heated to 90° C. with stirring. After a period of 12-16 hours (ideally 12 hours) the reaction is cooled back to about 85° C. and water added in a controlled manner to maintain the temperature between 80-85° C. The batch is adjusted to 80° C. and seeded with crystals of the preferred form of the product (ideally an amount of about 1% of the expected yield). The mixture was cooled to 20° C. in a carefully controlled manner over a period of about 20 hours so as to crystallise the product in the required form and of a size sufficient to afford a good filtration rate. The product is then filtered and washed with a mixture of water/N,N-dimethylacetamide and acetonitrile and suitably deliquored to afford a hydrated form of the product. Following this, the cake is slurried in situ for a period (ideally 2 hours) with warm acetonitrile (ideally at a temperature of 40° C.) then filtered, washed with more acetonitrile and then dried (in vacuo or under a stream of nitrogen) to afford the almost anhydrous 2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}-N-(3-fluorophenyl)acetamide as an off-white solid in a yield of 85-90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([NH:16][C:17]3[CH:21]=[C:20]([CH2:22][C:23]([NH:25][C:26]4[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=4)=[O:24])[NH:19][N:18]=3)=[N:11][CH:12]=[N:13]2)=[CH:8][CH:7]=1.[CH2:33]([NH:35][CH2:36][CH2:37][OH:38])[CH3:34].CN(C)C(=O)C>O>[CH2:33]([N:35]([CH2:36][CH2:37][OH:38])[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([NH:16][C:17]3[CH:21]=[C:20]([CH2:22][C:23]([NH:25][C:26]4[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=4)=[O:24])[NH:19][N:18]=3)=[N:11][CH:12]=[N:13]2)=[CH:8][CH:7]=1)[CH3:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)NC1=CC(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a period of 12-16 hours (ideally 12 hours) the reaction is cooled back to about 85° C.
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between 80-85° C
CUSTOM
Type
CUSTOM
Details
is adjusted to 80° C.
CUSTOM
Type
CUSTOM
Details
expected yield)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C. in a carefully controlled manner over a period of about 20 hours so as
Duration
20 h
CUSTOM
Type
CUSTOM
Details
to crystallise the product in the required form
CUSTOM
Type
CUSTOM
Details
of a size sufficient to afford a good filtration rate
FILTRATION
Type
FILTRATION
Details
The product is then filtered
WASH
Type
WASH
Details
washed with a mixture of water/N,N-dimethylacetamide and acetonitrile
CUSTOM
Type
CUSTOM
Details
to afford a hydrated form of the product
WAIT
Type
WAIT
Details
is slurried in situ for a period
FILTRATION
Type
FILTRATION
Details
(ideally 2 hours) with warm acetonitrile (ideally at a temperature of 40° C.) then filtered
Duration
2 h
WASH
Type
WASH
Details
washed with more acetonitrile
CUSTOM
Type
CUSTOM
Details
dried (in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)NC1=CC(=CC=C1)F)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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